molecular formula C10H13Cl2NO2 B6144917 2-{[(3-chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride CAS No. 1578213-88-3

2-{[(3-chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride

Cat. No.: B6144917
CAS No.: 1578213-88-3
M. Wt: 250.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(3-chlorophenyl)methylamino}acetic acid hydrochloride is an organic compound that features a chlorinated aromatic ring, a methylated amine group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(3-chlorophenyl)methylamino}acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzyl chloride and methylamine.

    Formation of Intermediate: 3-chlorobenzyl chloride reacts with methylamine to form 3-chlorobenzylmethylamine.

    Acylation: The intermediate is then acylated with chloroacetic acid to yield 2-{(3-chlorophenyl)methylamino}acetic acid.

    Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of solvents, catalysts, and controlled temperatures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the aromatic ring or the amine group, potentially yielding dechlorinated or demethylated products.

    Substitution: The chlorinated aromatic ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate are often employed in substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dechlorinated or demethylated analogs.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-{(3-chlorophenyl)methylamino}acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain neurotransmitters.

    Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-{(3-chlorophenyl)methylamino}acetic acid hydrochloride exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate neurotransmitter pathways, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(3-chlorophenyl)methylamino}acetic acid hydrochloride
  • 2-{(4-chlorophenyl)methylamino}acetic acid hydrochloride
  • 2-{(3-bromophenyl)methylamino}acetic acid hydrochloride

Uniqueness

2-{(3-chlorophenyl)methylamino}acetic acid hydrochloride is unique due to its specific substitution pattern on the aromatic ring and the presence of both a methylated amine and an acetic acid moiety. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1578213-88-3

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.